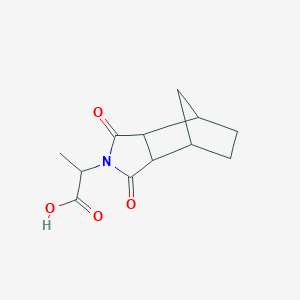
6-Nitro-2,3-diphenylquinoxaline
Übersicht
Beschreibung
6-Nitro-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 6-Nitro-2,3-diphenylquinoxaline has been reported in several studies. One method involves the condensation of substituted o-phenylene diamines with benzil . Another method involves the Buchwald–Hartwig amination reaction . A third method involves the reaction of 2,3-dichloroquinoxaline with thiourea .
Molecular Structure Analysis
The molecular structure of 6-Nitro-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a nitro group attached at the 6 position .
Chemical Reactions Analysis
6-Nitro-2,3-diphenylquinoxaline can undergo various chemical reactions. For example, 2,3-dihydroxyquinoxaline can undergo an electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .
Physical And Chemical Properties Analysis
6-Nitro-2,3-diphenylquinoxaline has a molecular weight of 327.3 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 71.6 Ų . It also has a density of 1.3±0.1 g/cm³, a boiling point of 483.6±40.0 °C at 760 mmHg, and a flash point of 246.3±27.3 °C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Quinoxaline derivatives are known for their pharmaceutical properties, including antibiotic capabilities. Drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox feature quinoxaline structures and are used in the market as antibiotics . The nitro group in 6-Nitro-2,3-diphenylquinoxaline could potentially enhance these properties, making it a candidate for drug development.
Catalysis
Quinoxaline derivatives have been utilized in catalysis, with phosphate-based heterogeneous catalyst fertilizers like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) being used to prepare such derivatives . The unique structure of 6-Nitro-2,3-diphenylquinoxaline may offer specific advantages in catalytic processes.
Material Science
In material science, quinoxaline derivatives can be used as electron withdrawing separators . The presence of a nitro group in 6-Nitro-2,3-diphenylquinoxaline could influence its electronic properties, making it useful in the development of new materials with specific electronic characteristics.
Synthesis of Sulfonamides
The synthesis of bioactive sulfonamides can involve quinoxaline derivatives as intermediates . The 6-nitro group on 2,3-diphenylquinoxaline could provide unique reactivity that is beneficial in the formation of these compounds.
Green Chemistry
Quinoxalines can be synthesized by adopting green chemistry principles . The synthesis of 6-Nitro-2,3-diphenylquinoxaline could also be optimized to align with environmentally friendly practices.
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and development of 6-Nitro-2,3-diphenylquinoxaline and its derivatives could involve the exploration of their potential therapeutic uses, given their diverse biological activities . Additionally, the development of more sustainable and efficient methods for their synthesis could be another area of focus .
Eigenschaften
IUPAC Name |
6-nitro-2,3-diphenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJFEWWENJXUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322984 | |
| Record name | 6-nitro-2,3-diphenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2,3-diphenylquinoxaline | |
CAS RN |
7466-45-7 | |
| Record name | 7466-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-2,3-diphenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diphenyl-6-nitroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)








![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)